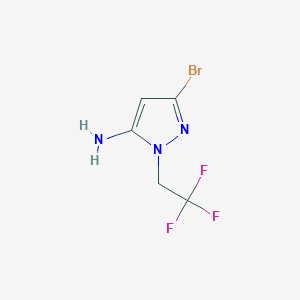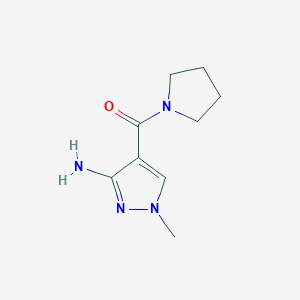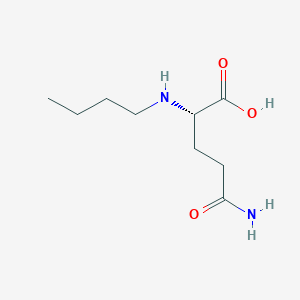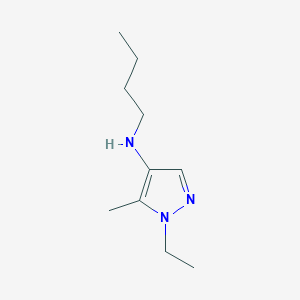![molecular formula C16H14N2O3 B11728949 4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728949.png)
4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one is an organic compound with the molecular formula C16H14N2O3 This compound features a nitrophenyl group attached to an amino group, which is further connected to a phenylbutenone structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-on umfasst in der Regel die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit 3-Nitroanilin und Benzaldehyd.
Kondensationsreaktion: Das 3-Nitroanilin unterliegt einer Kondensationsreaktion mit Benzaldehyd in Gegenwart einer Base wie Natriumhydroxid oder Kaliumhydroxid. Diese Reaktion bildet ein intermediäres Schiff'sches Base.
Cyclisierung: Das intermediäre Schiff'sches Base wird dann unter sauren Bedingungen einer Cyclisierung unterzogen, um das Endprodukt 4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-on zu bilden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus können industrielle Verfahren fortgeschrittene Reinigungstechniken wie Umkristallisation und Chromatographie einbeziehen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid zu einer Aminogruppe reduziert werden.
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Derivate zu bilden.
Substitution: Die Phenyl- und Nitrophenylgruppen können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Reduktion: Wasserstoffgas mit Palladiumkatalysator, Natriumborhydrid.
Oxidation: Kaliumpermanganat, Chromtrioxid.
Substitution: Halogene (Chlor, Brom), Nitriermittel.
Wichtige gebildete Produkte
Reduktion: 4-[(3-Aminophenyl)amino]-3-phenylbut-3-EN-2-on.
Oxidation: Entsprechende Oxide oder Chinone.
Substitution: Halogenierte oder nitrierte Derivate.
Wissenschaftliche Forschungsanwendungen
4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und als Pharmakophor in der pharmazeutischen Chemie untersucht.
Industrie: Wird zur Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen:
Molekularziele: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zur Modulation ihrer Aktivität führt.
Beteiligte Signalwege: Sie kann Signalwege beeinflussen, die mit Zellwachstum, Apoptose oder anderen zellulären Prozessen zusammenhängen.
Wirkmechanismus
The mechanism of action of 4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-[(4-Nitrophenyl)amino]-3-phenylbut-3-EN-2-on
- 4-[(2-Nitrophenyl)amino]-3-phenylbut-3-EN-2-on
- 4-[(3-Nitrophenyl)amino]-3-phenylbutan-2-on
Einzigartigkeit
4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-on ist aufgrund seiner spezifischen strukturellen Anordnung einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C16H14N2O3 |
|---|---|
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
4-(3-nitroanilino)-3-phenylbut-3-en-2-one |
InChI |
InChI=1S/C16H14N2O3/c1-12(19)16(13-6-3-2-4-7-13)11-17-14-8-5-9-15(10-14)18(20)21/h2-11,17H,1H3 |
InChI-Schlüssel |
PEBIEQXFVVAELW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=CNC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B11728875.png)

![1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11728882.png)

![1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11728902.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11728909.png)

![heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728921.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11728922.png)
![(E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B11728928.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11728946.png)

